

7-Bromo-2-methylquinazoline: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromo-2-methylquinazoline**

Cat. No.: **B1291492**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **7-Bromo-2-methylquinazoline**. The information herein is collated from publicly available data for quinazoline derivatives and established scientific principles for chemical stability. This document is intended to guide researchers in handling and storing this compound to ensure its integrity for experimental use.

Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromo-2-methylquinazoline** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
CAS Number	552331-87-0	Chemical Supplier Data
Molecular Formula	C ₉ H ₇ BrN ₂	Chemical Supplier Data
Molecular Weight	223.07 g/mol	Chemical Supplier Data
Appearance	Off-white to light yellow solid	Chemical Supplier Data
Boiling Point	244.8 ± 22.0 °C (Predicted)	Chemical Supplier Data
Density	1.565 ± 0.06 g/cm ³ (Predicted)	Chemical Supplier Data
pKa	4.24 ± 0.70 (Predicted)	Chemical Supplier Data

Stability Profile and Storage Conditions

While specific, long-term stability data for **7-Bromo-2-methylquinazoline** is not extensively published, general guidelines for quinazoline derivatives and related heterocyclic compounds can be applied. The stability of this compound is influenced by temperature, humidity, light, and pH.

Recommended Storage Conditions:

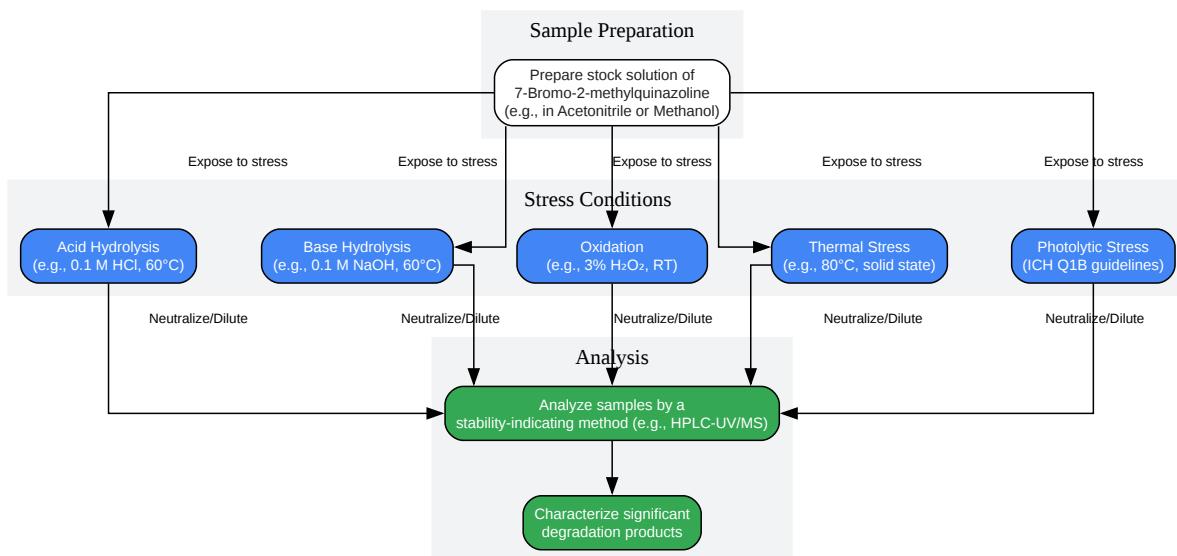
Based on safety data sheets and chemical supplier recommendations for **7-Bromo-2-methylquinazoline** and similar compounds, the following storage conditions are advised to maintain its quality and prevent degradation:

Parameter	Recommendation	Rationale
Temperature	Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage.	Minimizes the rate of potential thermal degradation.
Atmosphere	Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).	Protects against oxidation and moisture.
Light	Store in a light-resistant container.	Prevents potential photodegradation.
Humidity	Store in a dry, well-ventilated place. Sealed in dry conditions. ^[1]	Minimizes hydrolysis.

Potential Degradation Pathways:

Quinazoline derivatives can be susceptible to several degradation pathways under stress conditions. Understanding these can aid in the development of stability-indicating analytical methods.

Caption: Potential degradation pathways for **7-Bromo-2-methylquinazoline**.


Experimental Protocols for Stability Assessment

To thoroughly assess the stability of **7-Bromo-2-methylquinazoline**, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

General Forced Degradation Protocol

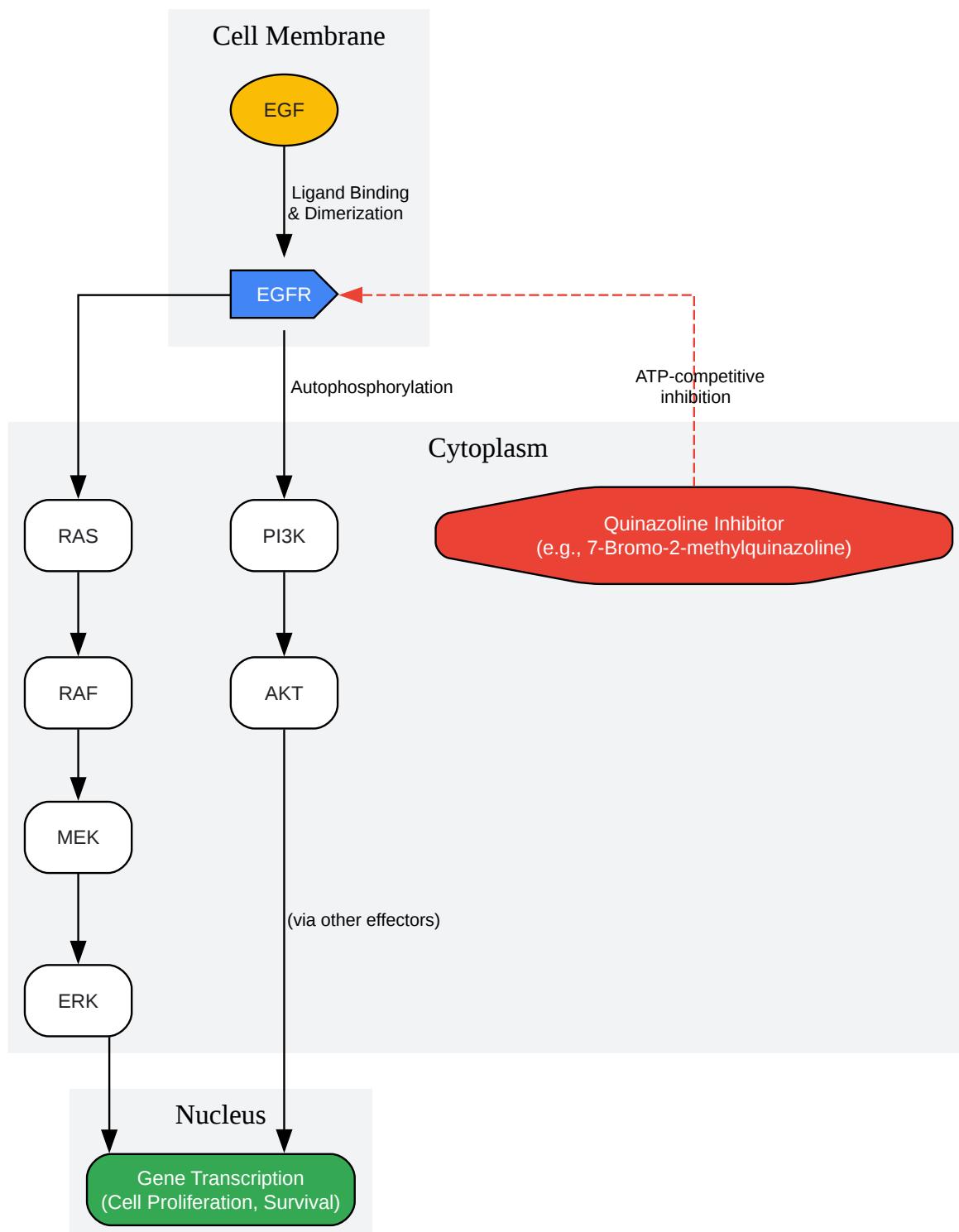
The following protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.

Workflow for Forced Degradation Studies:

[Click to download full resolution via product page](#)

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies:


- Acid Hydrolysis:
 - Dissolve **7-Bromo-2-methylquinazoline** in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
 - Dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration.

- Incubate the solution at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
- Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
- Base Hydrolysis:
 - Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.
 - Neutralize the samples with 0.1 M hydrochloric acid before analysis. Studies on other quinazolines have shown complete degradation under alkaline conditions.[2]
- Oxidative Degradation:
 - Dissolve the compound in a suitable solvent.
 - Add a solution of 3% hydrogen peroxide.
 - Keep the solution at room temperature and protect it from light.
 - Collect samples at various time points. Some quinazoline derivatives have shown stability under oxidative conditions.[2]
- Thermal Degradation:
 - Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).
 - Collect samples at various time points.
 - Dissolve the samples in a suitable solvent for analysis.
- Photostability:
 - Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

- A control sample should be protected from light.
- Analyze the exposed and control samples. Photolytic conditions may lead to a cluster of degradation products.[2]

Biological Context and Potential Mechanism of Action

While **7-Bromo-2-methylquinazoline** itself is not extensively characterized in biological systems, the quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, particularly in the development of anticancer agents. Many quinazoline derivatives function as kinase inhibitors, with a prominent target being the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, which is often implicated in cancer cell proliferation and survival, and where quinazoline-based inhibitors may act.

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and the potential site of action for quinazoline-based inhibitors.

Summary and Recommendations

7-Bromo-2-methylquinazoline should be handled and stored with care to ensure its stability for research purposes. The primary recommendations are to store it in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere. For in-depth stability analysis, a comprehensive forced degradation study is advised, following the protocols outlined in this guide. The biological activity of this compound is likely to be in the context of kinase inhibition, similar to other quinazoline derivatives. Further experimental work is required to fully elucidate its specific stability profile and biological mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [7-Bromo-2-methylquinazoline: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291492#stability-and-storage-conditions-for-7-bromo-2-methylquinazoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com